2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15662614
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O3S |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H22N4O3S/c1-31-22-13-18(11-12-21(22)29)14-25-27-23(30)16-32-24-26-19-9-5-6-10-20(19)28(24)15-17-7-3-2-4-8-17/h2-14,29H,15-16H2,1H3,(H,27,30)/b25-14+ |
| Standard InChI Key | XRMCJSBRLVQQRJ-AFUMVMLFSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Introduction
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are well-known in medicinal chemistry for their diverse biological activities, including anti-cancer, anti-fungal, and anti-inflammatory properties. The compound's structure features a benzimidazole core linked to a sulfanyl group and an acetohydrazide moiety, which are crucial for its chemical reactivity and biological activity.
Synthesis and Chemical Reactions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves several key steps. These include the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the corresponding benzaldehyde derivative. This intermediate is further reacted with hydrazine derivatives under reflux conditions to yield the final product. Techniques such as column chromatography are often employed for purification.
Comparison with Similar Compounds
Similar compounds in the benzimidazole class exhibit diverse biological activities due to variations in their structural features. For example, compounds like nitrofurantoin and nifurtoinol show antibacterial properties, while others may exhibit antiviral or anticancer effects. The unique combination of functional groups in 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide may confer distinct therapeutic potentials compared to these analogs.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nitrofurantoin | Contains a nitrofuran ring | Antibacterial properties |
| Nifurtoinol | Hydroxymethyl group present | Antimicrobial activity |
| 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide | Benzimidazole core, sulfanyl group, and acetohydrazide moiety | Potential anti-cancer and anti-inflammatory effects |
Future Research Directions
Further research is needed to elucidate the mechanism of action and optimize the compound for therapeutic use. Interaction studies involving this compound could focus on its ability to inhibit specific enzymes or modulate receptor functions, which could lead to therapeutic effects against various diseases. Additionally, the compound's potential for further derivatization and functionalization in synthetic organic chemistry highlights its versatility for developing new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume